1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea

Structure–Activity Relationship Benzofuran Urea Regioisomerism

This 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea (CAS 2097924-23-5) features a saturated benzofuran-3-ylmethyl core and a para-chloro substituent, delivering a pharmacophore distinct from aromatic benzofuran ureas. Its unique three-dimensional conformation and hydrogen-bonding topology enable precise SAR exploration in soluble epoxide hydrolase (sEH) and lipoxygenase (LOX) inhibitor programs. Procure alongside 4-fluoro, 4-methoxy, and 2-methylphenyl analogs for head-to-head IC50 comparisons under identical assay conditions. Ideal for fragment-based crystallography and metabolic stability assays.

Molecular Formula C17H17ClN2O2
Molecular Weight 316.79
CAS No. 2097924-23-5
Cat. No. B2663277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea
CAS2097924-23-5
Molecular FormulaC17H17ClN2O2
Molecular Weight316.79
Structural Identifiers
SMILESC1C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN2O2/c18-14-7-5-12(6-8-14)9-19-17(21)20-10-13-11-22-16-4-2-1-3-15(13)16/h1-8,13H,9-11H2,(H2,19,20,21)
InChIKeyOVYCERCTMDYIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea (CAS 2097924-23-5): Compound Identity and Procurement Baseline


1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea (CAS 2097924-23-5) is a synthetic N,N'-disubstituted urea derivative (MF: C17H17ClN2O2; MW: 316.79 g·mol⁻¹) combining a 4-chlorophenylmethyl moiety and a 2,3-dihydro-1-benzofuran-3-ylmethyl moiety via a central urea linker [1]. The compound was registered in PubChem on 2017-05-03 and is commercially supplied by at least five chemical vendors for non-human research use exclusively [1]. It belongs to the broader benzofuran–urea chemotype, a privileged scaffold in medicinal chemistry known for modulating enzyme targets including lipoxygenases, phosphodiesterases, and soluble epoxide hydrolase [2]. Unlike simpler benzofuran or phenylurea congeners, the saturated dihydrobenzofuran ring at the 3-position and the 4-chlorobenzyl substituent jointly confer a distinctive three-dimensional conformation and hydrogen-bonding topology that cannot be replicated by analogs with alternative substitution patterns or linker geometries.

Why Generic Substitution of 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea (CAS 2097924-23-5) with In-Class Analogs Fails


Benzofuran–urea derivatives exhibit profound structure–activity relationship (SAR) sensitivity to the position of the urea attachment on the benzofuran ring, the saturation state of the heterocycle, and the nature of the aryl substituent on the opposite urea nitrogen [1][2]. For instance, 2,3-dihydrobenzofuran-3-yl urea derivatives with N-hydroxy substitution show rat 5-lipoxygenase IC50 values of 2.3–3.5 μM, whereas shifting the urea to the benzofuran-5-position or replacing the dihydrobenzofuran with a fully aromatic benzofuran can alter activity by >10-fold [1][2]. The target compound's specific combination of a 4-chlorobenzyl group and a 2,3-dihydrobenzofuran-3-ylmethyl attachment represents a discrete pharmacophoric arrangement that influences both the conformational flexibility imparted by the dihydrobenzofuran ring and the electronic character conferred by the para-chloro substituent [3]. Substituting this compound with, for example, its 4-fluoro, 4-methoxy, or 2-methylphenyl analogs—or with benzofuran-5-yl regioisomers—introduces untested changes in target engagement, metabolic stability, and off-target profile that cannot be assumed equivalent without direct comparative data.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea (CAS 2097924-23-5) vs. Comparator Analogs


Regioisomeric Benzofuran Attachment: 3-ylmethyl vs. 5-yl Urea Linkage Impact on Target Recognition

The target compound anchors the urea at the 3-ylmethyl position of the 2,3-dihydrobenzofuran scaffold, distinguishing it from 5-position-substituted analogs such as 1-(4-chlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-sulfonyl)urea. In the broader benzofuran-3-yl urea class, compounds bearing the urea directly at the benzofuran 3-position via an N-linkage (not methylene-spaced) have demonstrated 5-lipoxygenase inhibitory activity ranging from IC50 ≈ 2,300 nM to 3,500 nM [1][2]. By contrast, 5-substituted benzofuran ureas typically engage different target families (e.g., phosphodiesterase IV, ACAT) with divergent potency profiles [3]. The methylene spacer in the target compound introduces an additional rotatable bond (rotatable bond count = 6) compared to direct N-linked analogs (typically 4–5 rotatable bonds), altering conformational sampling and potentially affecting entropic binding penalties [4]. Direct quantitative comparison awaits experimental determination; the differentiation here rests on documented class-level SAR trends.

Structure–Activity Relationship Benzofuran Urea Regioisomerism Enzyme Inhibition

Aryl Substituent Electronic Modulation: 4-Chlorophenyl vs. 4-Fluorophenyl and 2-Methylphenyl Analogs

The 4-chlorophenyl substituent (Hammett σₚ = +0.23; Hansch π = +0.71) imparts a distinct electronic and lipophilic profile compared to close analogs such as 3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea (ortho-methyl: σₘ = -0.07, π = +0.56) and hypothetical 4-fluoro (σₚ = +0.06, π = +0.14) or 4-methoxy (σₚ = -0.27, π = -0.02) variants [1]. Within the dihydrobenzofuran–urea series, even modest alterations in aryl substituent have been documented to shift inhibitory potency. For example, the urease inhibitor class encompassing substituted phenylureas shows IC50 values spanning 220–280 nM depending on aryl halogenation pattern [2]. The chlorine atom's polarizable electron density and moderate hydrophobicity may enhance halogen-bonding interactions with protein targets compared to fluorine, while its electron-withdrawing character through resonance (+M) influences the urea NH acidity and hydrogen-bond donor strength [3]. Direct IC50 data for the target compound against defined enzyme targets remain unavailable at the time of this analysis.

Hammett Substituent Constant Electronic Effect Lipophilicity Urea Derivative

Saturation State of the Benzofuran Ring: 2,3-Dihydrobenzofuran vs. Fully Aromatic Benzofuran Core

The 2,3-dihydrobenzofuran core of the target compound provides a partially saturated heterocycle that is non-planar at the dihydrofuran ring, in contrast to the fully aromatic, planar benzofuran scaffold found in compounds such as 1-(4-chlorophenyl)-3-(2-phenylbenzofuran-7-yl)urea [1]. This saturation introduces an sp³-hybridized carbon at the 2-position, increasing the fraction of sp³ centers (Fsp³) from approximately 0.06 (fully aromatic benzofuran ureas) to approximately 0.12 for the target compound [2]. Higher Fsp³ correlates with improved aqueous solubility, reduced crystal packing energy, and enhanced clinical developability in medicinal chemistry campaigns [3]. Furthermore, the dihydrobenzofuran ring is less susceptible to CYP450-mediated epoxidation at the furan double bond compared to aromatic benzofurans—a metabolic liability documented for several aromatic benzofuran-containing drugs [4]. Direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for the target compound vs. its aromatic benzofuran analog have not been published.

Conformational Flexibility Metabolic Stability Benzofuran Saturation Drug-Likeness

Hydrogen-Bond Donor/Acceptor Topology: Urea Linker Geometry in 1,3-Disubstituted Ureas

The central urea functional group (–NH–C(=O)–NH–) provides two hydrogen-bond donors and one hydrogen-bond acceptor arranged in a planar, trans–trans configuration characteristic of N,N'-disubstituted ureas [1]. In the target compound, the urea carbonyl is flanked by a 4-chlorobenzylaminomethyl group and a 2,3-dihydrobenzofuran-3-ylmethylaminomethyl group, creating an asymmetric donor–acceptor–donor triad. Computational hydrogen-bond acidity (α₂ᴴ) and basicity (β₂ᴴ) parameters for aryl ureas are sensitive to the electronic character of the N-substituents; the 4-chlorophenyl group decreases the urea NH acidity (predicted α₂ᴴ ≈ 0.25–0.30) relative to electron-withdrawing substituents such as 4-nitrophenyl (α₂ᴴ ≈ 0.40–0.45) [2]. This modulation affects the compound's capacity to engage catalytic residues (e.g., Asp, Tyr) in enzyme active sites such as soluble epoxide hydrolase (sEH), where urea-based inhibitors typically require both NH donors for transition-state mimicry [3]. Direct sEH IC50 data for the target compound have not been reported; the evidence is derived from the well-characterized urea pharmacophore paradigm.

Hydrogen Bonding Urea Pharmacophore Molecular Recognition Crystal Engineering

Recommended Research and Industrial Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea (CAS 2097924-23-5)


Lead Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibitor Development Leveraging Dihydrobenzofuran Topology

The compound's 1,3-disubstituted urea pharmacophore is the established warhead for soluble epoxide hydrolase inhibition, where both urea NH groups form hydrogen bonds with the Asp333 catalytic residue [1]. The unique 3-ylmethyl-2,3-dihydrobenzofuran substituent provides a non-planar, partially saturated scaffold with an Fsp³ of ~0.12 that may improve aqueous solubility and reduce metabolic epoxidation risk relative to fully aromatic benzofuran sEH inhibitors [2]. Researchers evaluating sEH inhibitors for cardiovascular, inflammatory, or neuropathic pain indications can use this compound as a starting point for SAR exploration, substituting the 4-chlorobenzyl group with fragments that optimize potency (target: IC50 < 10 nM) while preserving the dihydrobenzofuran core's developability advantages.

Comparative Enzyme Profiling Against the Benzofuran-Urea Chemotype Family

Given the documented sensitivity of benzofuran–urea biological activity to regioisomeric attachment (3-ylmethyl vs. 5-yl vs. N-linked 3-yl) [3], this compound serves as a critical reference standard for systematic enzyme profiling panels. Procurement of this specific CAS 2097924-23-5 alongside its 4-fluoro, 4-methoxy, and 2-methylphenyl analogs enables head-to-head determination of IC50 values across a panel of relevant targets (5-lipoxygenase, sEH, urease, ACAT) under identical assay conditions, directly quantifying the contribution of the 4-chloro substituent and the methylene spacer to target selectivity.

Pharmacokinetic and Metabolic Stability Benchmarking of Dihydrobenzofuran-Containing Ureas

The dihydrobenzofuran core distinguishes this compound from the more extensively studied aromatic benzofuran ureas, which carry documented liabilities for furan epoxidation and reactive metabolite formation [4]. This compound is an ideal candidate for comparative intrinsic clearance assays (human/mouse/rat liver microsomes), CYP450 reaction phenotyping, and plasma stability studies. Quantitative data generated from such head-to-head comparisons (target compound vs. its aromatic benzofuran analog) would directly address the hypothesis that dihydrobenzofuran saturation reduces metabolic liability, providing actionable evidence for scaffold selection in drug discovery programs.

Crystallographic and Computational Fragment-Based Drug Design (FBDD) Template

With its moderate molecular weight (316.79 g·mol⁻¹), balanced hydrogen-bond donor/acceptor count (2HBD, 2HBA), and asymmetric substitution pattern, this compound occupies a tractable fragment-like chemical space suitable for co-crystallization with target proteins [5]. The 4-chlorophenyl group provides anomalous scattering for X-ray crystallography phase determination, while the dihydrobenzofuran oxygen and urea carbonyl offer distinct hydrogen-bond anchor points for structure-based design. Procurement of this specific compound enables soaking experiments for fragment-based lead discovery campaigns targeting lipoxygenases, epoxide hydrolases, or novel urea-binding proteins identified through chemoproteomic approaches.

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.